molecular formula C17H16ClNO2 B6515284 7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 950277-77-7

7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No.: B6515284
CAS No.: 950277-77-7
M. Wt: 301.8 g/mol
InChI Key: BLJTXEUTPBSINH-UHFFFAOYSA-N
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Description

7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by a benzene ring fused to an oxazepine ring, with a chlorine atom at the 7th position and an ethylphenyl group at the 4th position. It is of interest in various fields of research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the following steps:

    Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a 2-aminophenol derivative and a suitable electrophile.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Ethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the oxazepine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using reagents such as sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced benzoxazepine derivatives.

    Substitution: Formation of substituted benzoxazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development. Studies often focus on its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, derivatives of this compound are investigated for their potential use in treating various diseases. Its structural features suggest it could be useful in developing drugs for neurological disorders, inflammation, or cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, alter receptor binding, or affect ion channel function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one: Similar structure but lacks the ethyl group on the phenyl ring.

    4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one: Similar structure but lacks the chlorine atom.

    7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one: Similar structure but lacks the ethylphenyl group.

Uniqueness

The presence of both the chlorine atom and the ethylphenyl group in 7-chloro-4-(3-ethylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacokinetic profile, making it distinct from its analogs.

Properties

IUPAC Name

7-chloro-4-(3-ethylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-2-12-4-3-5-15(8-12)19-10-13-9-14(18)6-7-16(13)21-11-17(19)20/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJTXEUTPBSINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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